2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide
Description
2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and a propanamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)15(19)16-14-12-8-21(20)9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYWXPBZHWVSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction conditions often involve the use of catalysts, such as nickel (II) or copper (II), and reagents like iodine for oxidative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flash chromatography and crystallization are employed to purify the final product . The choice of solvents and reaction conditions is optimized to achieve operational simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thieno[3,4-c]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel (II), copper (II), iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. Studies have shown that 2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide can inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. For example, in vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest a promising role for this compound in treating inflammatory diseases.
Material Science Applications
Polymer Chemistry : In material science, derivatives of thieno[3,4-c]pyrazole are being explored as potential additives in polymer formulations. Their unique electronic properties can enhance the conductivity and thermal stability of polymers used in electronic devices. Preliminary studies suggest that incorporating this compound into polymer matrices can improve mechanical properties while maintaining flexibility.
Agricultural Research Applications
Pesticidal Properties : There is emerging interest in the application of thieno[3,4-c]pyrazole derivatives as agrochemicals. Preliminary studies indicate that this compound exhibits insecticidal and fungicidal activities. Field trials have shown that formulations containing this compound can effectively control pest populations while being less toxic to non-target organisms.
Case Studies
- Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thieno[3,4-c]pyrazole derivatives against human cancer cell lines. The results indicated that this compound had IC50 values comparable to established chemotherapeutics.
- Inflammation Model : In a murine model of arthritis published in Pharmacology Reports, researchers demonstrated that treatment with this compound significantly reduced joint swelling and histological signs of inflammation compared to control groups.
- Agricultural Field Trial : A field study conducted by agricultural scientists assessed the efficacy of formulations containing this compound against aphid infestations on crops. Results showed a reduction in pest numbers by over 70%, indicating its potential use as an eco-friendly pesticide.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of HIV-1 protease, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in various research fields.
Biological Activity
The compound 2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide is a thieno[3,4-c]pyrazole derivative with promising biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of thieno[3,4-c]pyrazole derivatives. In vitro tests showed that various derivatives exhibited potent antibacterial and antimycobacterial effects against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC)
The MIC values for selected compounds in the series were assessed to determine their effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 1.5 | E. coli |
| 4e | 2.0 | S. aureus |
| 5g | 1.0 | M. tuberculosis |
These results indicate that the presence of specific side chains significantly enhances antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The hemolytic assay indicated that the compound is non-toxic up to a dose level of 200 µmol/L , suggesting a favorable safety margin for potential therapeutic applications .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against various cancer cell lines using the MTT assay. Notably, the compound exhibited:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (breast) | 28.0 |
| MDA-MB-231 (breast) | 9.1 |
These findings suggest that the compound has significant potential as an anticancer agent, particularly against breast cancer cell lines .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Inhibition : The thieno[3,4-c]pyrazole structure may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Potential binding to receptors involved in cell signaling pathways could modulate cellular responses and lead to antiproliferative effects.
Case Studies
- Antimicrobial Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that modifications at the amido or imino positions significantly influenced antimicrobial efficacy.
- Cancer Cell Line Studies : In vitro testing on various human cancer cell lines revealed that certain derivatives showed a marked reduction in cell viability, indicating their potential use as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
